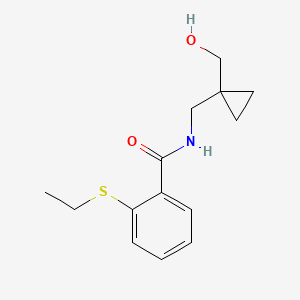

2-(ethylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide

Description

2-(Ethylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is a benzamide derivative characterized by a unique structural framework. The molecule features a benzamide core substituted with an ethylthio group at the 2-position and a cyclopropane ring appended with a hydroxymethyl moiety via a methylene linker. This combination of functional groups confers distinct electronic and steric properties, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry and catalysis.

Properties

IUPAC Name |

2-ethylsulfanyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c1-2-18-12-6-4-3-5-11(12)13(17)15-9-14(10-16)7-8-14/h3-6,16H,2,7-10H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLCBUWCTXSQDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(ethylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound can be represented structurally as follows:

Biological Activity Overview

Research into the biological activity of 2-(ethylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide indicates several promising avenues:

- Antiviral Activity : Similar compounds with hydroxymethyl cyclopropyl structures have shown antiviral properties against various viruses, including cytomegalovirus and hepatitis B virus, suggesting potential efficacy for the target compound in viral infections .

- Anti-inflammatory Effects : In vitro studies on related compounds indicate that modifications in the structure can lead to significant anti-inflammatory responses, which may be applicable to this compound .

The mechanisms through which 2-(ethylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide exerts its effects are not fully elucidated but may involve:

- Inhibition of Viral Replication : Compounds with similar structures have been observed to inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles .

- Modulation of Inflammatory Cytokines : Studies suggest that related compounds can modulate the expression of inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

Pharmacological Profile

The pharmacological profile of 2-(ethylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide can be summarized as follows:

- Bioavailability : Preliminary data suggest moderate bioavailability; further studies are needed to confirm this.

- Toxicity : Toxicological assessments indicate low toxicity levels in preliminary animal models, but comprehensive studies are required.

- Dosage and Administration : Optimal dosages for therapeutic effects remain to be established through clinical trials.

Future Directions

Further research is essential to fully understand the biological activity and therapeutic potential of 2-(ethylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide. Key areas for future investigation include:

- Clinical Trials : Conducting phase I and II clinical trials to evaluate safety and efficacy in humans.

- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological activities.

- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological activity.

Comparison with Similar Compounds

Key Observations:

- Ethylthio vs. Hydroxy/Oxo Groups : The ethylthio group in the target compound introduces greater lipophilicity compared to hydroxy or oxo substituents (e.g., in and ). This may enhance membrane permeability but reduce solubility in polar solvents .

- Cyclopropane Ring Effects: The cyclopropane ring in the target compound, similar to ’s serotonin receptor agonists, imposes steric constraints that may influence receptor binding or metabolic stability. The hydroxymethyl group on the cyclopropane could improve aqueous solubility relative to non-polar analogs (e.g., 2-phenylcyclopropyl derivatives) .

Lipophilicity and Solubility

- Lipophilicity (log k) : The ethylthio group likely increases log k compared to hydroxy-substituted benzamides (e.g., ’s log k = 1.2–3.8). However, the hydroxymethyl group on the cyclopropane may counterbalance this effect, yielding moderate lipophilicity suitable for oral bioavailability .

- Aqueous Solubility : The hydroxymethyl group enhances solubility relative to fully hydrophobic analogs like N-cyclohexylbenzamides () .

Q & A

Q. What are the key synthetic routes for 2-(ethylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a benzamide core with cyclopropane and ethylthio substituents. A common approach is to use palladium-catalyzed cross-coupling for thioether formation (e.g., ethylthio group) and nucleophilic substitution for cyclopropane functionalization. For example, cyclopropane rings can be synthesized via [2+1] cycloaddition using carbene precursors . Yield optimization requires careful control of temperature (e.g., 60–80°C for cyclopropane stability) and solvent polarity (e.g., dichloromethane or DMF for solubility). Impurities from incomplete substitution can be minimized using HPLC purification .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

Methodological Answer: ¹H NMR analysis should reveal:

- A singlet at δ 1.2–1.5 ppm for the cyclopropane CH₂ groups.

- A triplet for the ethylthio group (δ 2.8–3.1 ppm, integrating for 2H) coupled to the SCH₂ moiety.

- A hydroxymethyl proton (δ 3.5–4.0 ppm) as a broad singlet due to hydrogen bonding .

¹³C NMR will show a carbonyl signal at ~170 ppm for the benzamide and distinct cyclopropane carbons at 10–15 ppm. Discrepancies in splitting patterns may indicate stereochemical impurities .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Enzyme inhibition assays: Use fluorescence-based or colorimetric methods (e.g., NADH-coupled assays) to test interactions with targets like kinases or hydrolases.

- Cytotoxicity screening: Employ MTT assays on human cell lines (e.g., HEK-293) with IC₅₀ calculations.

- Solubility testing: Perform shake-flask experiments in PBS (pH 7.4) to determine logP and bioavailability .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å) can determine bond lengths and angles, particularly for the strained cyclopropane ring and thioether linkage. Data refinement using SHELXL or Olex2 software is critical. For example, the dihedral angle between the benzamide and cyclopropane planes can reveal steric effects influencing reactivity . Challenges include crystal instability due to the hydroxymethyl group; co-crystallization with small molecules (e.g., DMSO) may improve lattice formation .

Q. What computational methods predict the environmental fate of this compound?

Methodological Answer:

- Molecular dynamics (MD) simulations: Model hydrolysis pathways in aqueous environments using software like GROMACS, focusing on the ethylthio group’s susceptibility to oxidation.

- Quantitative structure-activity relationship (QSAR) models: Predict biodegradation rates using descriptors like topological polar surface area (TPSA) and octanol-water partition coefficients (logKow) .

- Density functional theory (DFT): Calculate bond dissociation energies (BDEs) for the cyclopropane ring to assess stability under UV exposure .

Q. How do structural modifications (e.g., replacing ethylthio with methylsulfonyl) alter bioactivity?

Methodological Answer: A systematic SAR study could:

- Synthesize analogs with methylsulfonyl, sulfoxide, or halogenated thioether groups.

- Test changes in target binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Compare pharmacokinetic profiles via LC-MS/MS in rodent plasma. Data may show enhanced metabolic stability with bulkier substituents but reduced membrane permeability .

Q. How should researchers address contradictory data in solubility and stability studies?

Methodological Answer: Contradictions often arise from solvent polarity or pH variations. Mitigation strategies include:

Q. What experimental designs optimize pharmacological efficacy while minimizing toxicity?

Methodological Answer:

- Dose-response studies: Use a randomized block design with split-plot arrangements to test efficacy (e.g., tumor reduction in xenograft models) vs. toxicity (e.g., liver enzyme elevation).

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Integrate plasma concentration-time curves with biomarker data (e.g., cytokine levels) to establish therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.